molecular formula C22H26N4O3 B14883502 N-[4-(acetylamino)phenyl]-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide

N-[4-(acetylamino)phenyl]-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide

Cat. No.: B14883502
M. Wt: 394.5 g/mol
InChI Key: CLEKBTJILKVYHG-FQEVSTJZSA-N
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Description

(S)-N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an acetamidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the acetamidophenyl derivative and the pyrrolidine carboxamide. These intermediates are then coupled under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may yield alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxamide may be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of diseases like cancer and inflammation.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxamide would depend on its specific molecular targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxamide: Lacks the (S)-configuration.

    N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxylate: Different functional group.

Uniqueness

The (S)-configuration of (S)-N-(1-((4-acetamidophenyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-1-carboxamide may confer unique stereochemical properties, potentially affecting its biological activity and interactions with molecular targets.

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

N-[(2S)-1-(4-acetamidoanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C22H26N4O3/c1-16(27)23-18-9-11-19(12-10-18)24-21(28)20(15-17-7-3-2-4-8-17)25-22(29)26-13-5-6-14-26/h2-4,7-12,20H,5-6,13-15H2,1H3,(H,23,27)(H,24,28)(H,25,29)/t20-/m0/s1

InChI Key

CLEKBTJILKVYHG-FQEVSTJZSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)N3CCCC3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)N3CCCC3

Origin of Product

United States

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